molecular formula C20H15N3O B5352062 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5352062
M. Wt: 313.4 g/mol
InChI Key: LJIDAPRMZNBQJV-UHFFFAOYSA-N
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Description

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring. The biphenyl group attached to the oxadiazole ring enhances the compound's stability and makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is not yet fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells and tissues. This makes it a promising candidate for further development as a potential anticancer agent. Additionally, this compound has been found to possess antioxidant properties, which may have beneficial effects on various biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its stability and low toxicity towards normal cells and tissues. This makes it a suitable candidate for various in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. Some of these directions include:
1. Further studies on the compound's mechanism of action and its potential applications in the treatment of various types of cancer.
2. Development of novel synthetic methods for the production of this compound, which may improve its yield and purity.
3. Exploration of the compound's potential applications in other fields, such as agriculture and material science.
4. Investigation of the compound's pharmacokinetic and pharmacodynamic properties, which may provide insights into its efficacy and safety in various applications.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its stability, low toxicity, and potent anticancer activity make it a suitable candidate for further development as a potential therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction between 4-chloropyridine and 5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. This compound has also been found to possess anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-19-22-20(23-24-19)18-10-12-21-13-11-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDAPRMZNBQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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